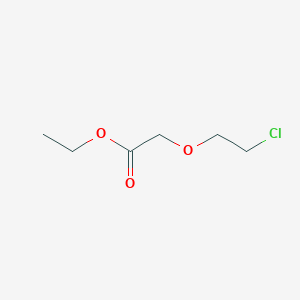
2-(2-Phenylethyl)benzoic acid
Overview
Description
“2-(2-Phenylethyl)benzoic acid” is a chemical compound with the molecular formula C15H14O2 . It is also known by other names such as “2-Bibenzylcarboxylicacid” and "2-Phenethylbenzoic acid" .
Synthesis Analysis
The synthesis of “this compound” can be achieved from Benzpthalide . The process involves the use of sodium hydroxide, benzpthalide, Nickel-aluminium alloy, and hydrochloric acid . The reaction is carried out at a temperature of about 95-98°C . After the reaction, the product obtained is practically pure by NMR .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for this compound is IOHPVZBSOKLVMN-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 226.27 . It has a melting point of 127-132°C . The density of this compound is 1.2±0.1 g/cm3 .
Scientific Research Applications
Synthesis Methods
- 2-(2-Phenylethyl)benzoic acid has been synthesized from o-cyanobenzyl chloride via the Wittig-Horner reaction with benzaldehyde or 2-thiophene carboxaldehyde, followed by hydrolysis and hydrogenation. This method yields approximately 60-64% efficiency (Chen Fen-er, 2012).
Chemical Transformations
- The compound has been used in the synthesis of benzimidazoles, demonstrating the effectiveness of high-temperature water as a solvent to achieve high yields in organic chemistry (Lucinda M. Dudd et al., 2003).
- It also plays a role in the synthesis of 1,4-dimethyl anthraquinones, with research optimizing various parameters such as catalysts and reaction temperatures for higher yields (Dai Run-ying, 2008).
Microencapsulation and Preservation
- In food technology, benzoic acid derivatives, including this compound, are studied for microencapsulation to enhance their application as preservatives in various food products (Gerson Reginaldo Marques et al., 2016).
Thermodynamic Studies
- Benzoic acid derivatives are used as model compounds in pharmaceutical research for studying thermodynamic phase behavior, crucial for process design in pharmaceutical production (T. Reschke et al., 2016).
Environmental Applications
- Research includes studying the extraction and recovery of industrial dyes using benzoic acid derivatives, highlighting their potential in environmental applications (G. Muthuraman et al., 2009).
- Investigations into the formation of complexes with other chemicals, like cyclodextrin, in both aqueous and solid states, show potential for drug delivery systems (G. Dikmen, 2021).
Electronic and Material Science
- It has been used in the formation of liquid-crystalline complexes for potential applications in materials science (K. Kishikawa et al., 2008).
Photocatalytic Degradation
- The compound is studied for its degradation under photocatalytic conditions, important for environmental pollution control (T. Velegraki, D. Mantzavinos, 2008).
Electrochemical Analysis
- Studies have focused on the electrochemical properties of benzoic acid derivatives for detecting compounds like benzoic acid in various applications (L. Pei et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound is a synthetic retinoid and has been shown to have potent antagonistic effects against the activity of various pro-inflammatory enzymes . It blocks the integrin receptor, which prevents leukocyte adhesion and migration . .
Result of Action
As a synthetic retinoid with antagonistic effects on pro-inflammatory enzymes, it may potentially modulate inflammatory responses at the cellular level . .
Biochemical Analysis
Biochemical Properties
2-Bibenzylcarboxylic Acid has been found to block the integrin receptor, which prevents leukocyte adhesion and migration . This interaction with the integrin receptor suggests that 2-Bibenzylcarboxylic Acid may play a role in modulating immune responses.
Molecular Mechanism
It is known to block the integrin receptor, which suggests that it may exert its effects through interactions with this receptor .
properties
IUPAC Name |
2-(2-phenylethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHPVZBSOKLVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197636 | |
| Record name | o-Phenethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4890-85-1 | |
| Record name | 2-(2-Phenylethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4890-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Phenethylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004890851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Phenethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-phenethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-Phenylethyl)benzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U749PF8VJ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 2-(2-Phenylethyl)benzoic acid and how does it impact its supramolecular assembly?
A: this compound features a trans-planar arrangement of its aromatic rings. The carboxyl group exhibits a slight inclination of 6.4 (1)° relative to its adjacent benzene ring []. This specific conformation plays a crucial role in the compound's supramolecular assembly. The primary stabilizing force in this assembly is the formation of classical hydrogen-bonded carboxylic acid dimers, characterized by an O...O distance of 2.7 Å and an R22(8) pattern [].
Q2: What are the key steps involved in the synthesis of this compound from benzalphthalide?
A2: The synthesis of this compound from benzalphthalide involves a two-step process:
Q3: Can this compound be synthesized from other starting materials?
A: Yes, this compound can be synthesized from o-cyanobenzyl chloride. This method involves a Wittig-Horner reaction with benzaldehyde followed by hydrolysis and hydrogenation steps. []
Q4: Why is this compound considered a key intermediate in organic synthesis?
A: this compound serves as a crucial intermediate in the synthesis of Dibenzosuberone [, , ]. This cyclic ketone finds applications in medicinal chemistry and materials science.
Q5: Has this compound been explored for its potential biological activity?
A: While not directly studied, derivatives of this compound, specifically new thioureides, have been synthesized and characterized for their potential antimicrobial activity []. This suggests possible avenues for exploring the biological applications of the parent compound and its derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride](/img/structure/B177129.png)

